molecular formula C13H17N3O2 B8300541 1-Cyclopropyl-4-(4-nitro-phenyl)-piperazine

1-Cyclopropyl-4-(4-nitro-phenyl)-piperazine

Cat. No.: B8300541
M. Wt: 247.29 g/mol
InChI Key: WYHRUYMSJSNTOH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(4-nitro-phenyl)-piperazine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-cyclopropyl-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C13H17N3O2/c17-16(18)13-5-3-12(4-6-13)15-9-7-14(8-10-15)11-1-2-11/h3-6,11H,1-2,7-10H2

InChI Key

WYHRUYMSJSNTOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-nitrophenyl)piperazine (1.04 g, 5.00 mmol) in methanol (25 mL) under nitrogen was added molecular sieves (1.0 g), acetic acid (3.00 g, 2.86 mL, 50.0 mmol), [(1-ethoxycyclopropyl)oxy]trimethylsilane (5.22 g, 5.99 mL, 30.0 mmol), sodium cyanoborohydride (1.41 g, 22.5 mmol). The mixture was stirred at room temperature for 2.5 d, filtered, and concentrated. To the residue was added water and 1N aq. NaOH to adjust the PH>11. The mixture was extracted ethyl acetate, and the organic layer was dried over Na2SO4, concentrated to give the title compound (1.24 g, 100%) as a yellow solid. MS (ES+): m/z=247.8.
Quantity
1.04 g
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reactant
Reaction Step One
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2.86 mL
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reactant
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5.99 mL
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reactant
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1.41 g
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of [(1-ethoxycyclopropyl)oxy]trimethylsilane (4.5 mL. 22.4 mmol, 2 eq.), 1-(4-nitrophenyl)piperazine (2.32 g, 11.1 mmol, acetic acid (6.4 mL, 5 eq.), molecule sieves (3 A, 5 g), and sodium cyanoborohydride (2.1 g, 33.3 mmol, 3 eq.) in dry methanol (50 mL) is heated at 60-65° C. for 4 h. The reaction mixture is filtered, and the filtration is evaporated. The residue is dissolved in DCM (200 mL) and the resulting solution is washed with 2 N NaOH (100 mL), brine (100 mL×2), dried over MgSO4, and evaporated to provide a yellow solid (2.75 g, 100%). The compound is used in the next reaction without further purification. 1H NMR (300 MHz, DMSO-d6), δ 8.02 (d, J=9.6 Hz, 2H), 7.00 (d, J=9.6 Hz, 2H), 3.38-3.42 (m, 4H), 2.60-2.68 (m, 4H), 1.60-1.67 (m, 1H), 0.40-0.46 (m, 2H), 0.35-0.38 (m, 2H). LCMS-ESI (m/z): calcd for C13H17N3O2, 247.1; [M+H]+ found, 248.4.
Quantity
4.5 mL
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reactant
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0 (± 1) mol
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reactant
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6.4 mL
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reactant
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2.1 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
Name
Yield
100%

Synthesis routes and methods III

Procedure details

1-Cyclopropylpiperazine (268, 1.76 g, 14.0 mmol) was dissolved in 15 mL DMF. To it were added 1-fluoro-4-nitrobenzene (1.00 g, 7.0 mmol) and DIEA (1.24 mL, 7.0 mmol). The mixture was stirred at 90° C. for overnight, cooled to RT, diluted with EtOAc, washed with water ×2, dried, concentrated in vacuo, subjected to silica flash column using 0 to 40% EtOAc in DCM to isolate 1-cyclopropyl-4-(4-nitrophenyl)piperazine (269). It was dissolved in 2:1 EtOAc/MeOH (80 mL/40 mL), and to it were added 40 μL 6N HCl and 10% Pd/C (0.5 g). The mixture was stirred at RT for overnight under a hydrogen balloon. It was filtered through celite, concentrated in vacuo to dryness to afford 4-(4-cyclopropylpiperazin-1-yl)aniline hydrochloride (270, 1.30 g, 73% overall) as an off-white solid.
Quantity
1.76 g
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reactant
Reaction Step One
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Quantity
15 mL
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solvent
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1 g
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reactant
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1.24 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

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